BenchChemオンラインストアへようこそ!

DDR Inhibitor

Kinase Selectivity KINOMEscan Off-Target Profiling

This class of discoidin domain receptor (DDR) inhibitors offers critical selectivity differences that directly impact experimental interpretation. For in vivo fibrosis models, orally bioavailable CH6824025 (renal UUO model) or Compound 2.45 (Alport syndrome model) provide robust target engagement. For DDR1-specific signaling studies, Compound 2.45 (64-fold selectivity) or novel leads with ~1000-fold selectivity are recommended. Avoid low-selectivity agents like DDR1-IN-1 (3-4 fold) for isoform-specific conclusions. Cmpd-1 is validated in human IPF lung slices. CH6824025 serves as an exceptional kinome-wide selectivity benchmark (only DDR1/2/LOK hit >99% among 451 kinases). Select the appropriate tool for your specific research question.

Molecular Formula C23H20FN5O2
Molecular Weight 417.4 g/mol
Cat. No. B2384266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDDR Inhibitor
Molecular FormulaC23H20FN5O2
Molecular Weight417.4 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)CNC(=O)NC2=CC(=CC=C2)F)NC(=O)C3=CN=C4N3C=CC=C4
InChIInChI=1S/C23H20FN5O2/c1-15-8-9-16(13-26-23(31)27-18-6-4-5-17(24)12-18)11-19(15)28-22(30)20-14-25-21-7-2-3-10-29(20)21/h2-12,14H,13H2,1H3,(H,28,30)(H2,26,27,31)
InChIKeyZPVUIOVIUFJGHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





DDR Inhibitor Compounds: Core Characteristics and Procurement Considerations


Discoidin Domain Receptor (DDR) inhibitors are a class of small molecule kinase inhibitors targeting the collagen-activated receptor tyrosine kinases DDR1 and DDR2 [1]. These inhibitors are primarily investigated as potential therapeutics for fibrotic diseases and certain cancers, where aberrant DDR signaling drives inflammation, extracellular matrix remodeling, and disease progression [2]. The chemical matter comprises diverse scaffolds, including type I (active conformation) and type II (inactive 'DFG-out' conformation) ATP-competitive inhibitors, with many compounds exhibiting varying degrees of selectivity between the highly homologous DDR1 and DDR2 kinases [1].

Critical Differentiation: Why Not All DDR Inhibitors Are Interchangeable


Despite sharing a common nominal target class, DDR inhibitors exhibit profound differences in their selectivity profiles that preclude simple substitution in research or drug development settings. The high sequence homology between DDR1 and DDR2 makes achieving isoform selectivity a central medicinal chemistry challenge, with some compounds showing only marginal preference while others achieve near 1000-fold discrimination [1]. Furthermore, off-target kinase engagement varies dramatically across the kinome, with some DDR inhibitors potently inhibiting unrelated kinases such as RAF1, LYN, or FLT1, while others demonstrate exceptional selectivity across panels of >450 kinases [2]. These differential selectivity profiles carry direct consequences for experimental interpretation, as off-target activity can confound phenotype readouts in cellular models and drive distinct toxicity and efficacy outcomes in vivo. The evidence below quantifies these critical differences and provides a basis for informed compound selection.

Quantitative Evidence Guide: Selecting a DDR Inhibitor Based on Performance Data


Kinome-Wide Selectivity: Differential Off-Target Profiles Across Inhibitor Chemotypes

CH6824025 demonstrates exceptional kinome-wide selectivity, with only 3 kinases (DDR1, DDR2, LOK) showing >99% competitive binding inhibition at 1 µM across a panel of 451 kinases . In contrast, the widely used tool compound ALW-II-49-7 exhibits significant off-target activity against RAF1 (IC50 22 nM) and LYN (IC50 257 nM) when profiled against 353 kinases at 1 µM [1]. This difference in off-target liability has direct implications for cellular phenotype interpretation.

Kinase Selectivity KINOMEscan Off-Target Profiling Chemical Probe

Isoform Selectivity: Comparing DDR1 vs. DDR2 Inhibition Potency Across Tool Compounds

The degree of selectivity for DDR1 over DDR2 varies dramatically among available inhibitors. Compound 2.45 exhibits 64-fold selectivity for DDR1 (IC50 29 nM) over DDR2 (IC50 ~1.9 µM) in biochemical assays [1]. This contrasts sharply with DDR1-IN-1, which shows only ~3-4-fold selectivity (DDR1 IC50 105 nM, DDR2 IC50 413 nM) , and the near-equipotent dual inhibitor Cmpd-1 (DDR1 IC50 12.1 nM, DDR2 IC50 5.9 nM) [2]. Advanced leads have achieved close to 1000-fold selectivity, though with compromised metabolic stability [3].

DDR1 Selectivity DDR2 Inhibition IC50 Ratio Biochemical Assay

In Vivo Anti-Fibrotic Efficacy: Validated Outcomes in Preclinical Disease Models

CH6824025, administered orally, significantly reduces kidney fibrosis in the unilateral ureteral obstruction (UUO) mouse model, as demonstrated by decreased hydroxyproline content, reduced Sirius red-positive fibrotic area, and suppression of fibrosis-related gene expression [1]. Similarly, REDX12271 achieved statistically significant reductions in histological markers of inflammation (F4/80) and fibrosis (α-SMA) in both prophylactic and therapeutic UUO regimens [2]. Compound 2.45 preserves renal function and reduces tissue damage in Col4a3-/- mice, a genetic model of Alport syndrome, providing direct evidence for DDR1 inhibition as a disease-modifying strategy [3].

Renal Fibrosis UUO Model Alport Syndrome In Vivo Pharmacology

Cellular Target Engagement: Quantifying Intracellular DDR1 Inhibition Potency

Cellular potency, measured by inhibition of collagen-induced DDR1 autophosphorylation, reveals substantial differences among inhibitors that are not evident from biochemical IC50 values alone. CH6824025 inhibits DDR1 phosphorylation in U2OS cells with an IC50 of 8.9 nM . DDR1-IN-2 exhibits a cellular EC50 of 9.45 nM . In contrast, DDR1-IN-1 has a cellular EC50 of 86 nM , and ALW-II-49-7 shows only an estimated EC50 of approximately 500 nM for DDR2 autophosphorylation [1].

Cellular IC50 Autophosphorylation Target Engagement EC50

Recommended Application Scenarios for DDR Inhibitor Compounds


In Vivo Validation of DDR1 as an Anti-Fibrotic Target

For researchers requiring a well-validated, orally bioavailable compound with demonstrated in vivo efficacy, CH6824025 or compound 2.45 are recommended. CH6824025 has been shown to significantly reduce fibrosis and inflammation in the UUO mouse model of kidney fibrosis, with oral administration suppressing renal DDR1 phosphorylation and fibrotic gene expression [1]. Compound 2.45 has demonstrated preservation of renal function in the Col4a3-/- Alport syndrome mouse model, providing genetic disease-relevant validation [2]. Both compounds offer robust in vivo target engagement data and favorable pharmacokinetic properties suitable for preclinical efficacy studies.

Cellular Assays Requiring High DDR1 Selectivity Over DDR2

Experiments designed to dissect DDR1-specific signaling from DDR2-mediated pathways require compounds with high isoform selectivity. Compound 2.45 offers 64-fold selectivity for DDR1 over DDR2 in biochemical assays and excellent kinome-wide selectivity across 468 kinases [1], minimizing confounding off-target effects. For applications requiring even higher discrimination, novel Roche leads with close to 1000-fold selectivity have been reported, though with potential metabolic stability limitations [2]. Users should avoid low-selectivity dual inhibitors such as DDR1-IN-1 (3-4 fold) or near-equipotent inhibitors like Cmpd-1 for experiments where isoform-specific conclusions are critical.

Pulmonary Fibrosis Research with Human Tissue Models

For translational studies in pulmonary fibrosis, Cmpd-1 has been characterized in human precision-cut lung slices (PCLuS) from IPF patients, demonstrating significant, concentration-dependent inhibition of pro-fibrotic and inflammatory biomarkers including pro-Col1α1, IL-6, and hyaluronic acid [1]. At 10 µM, Cmpd-1 showed greater efficacy than an ALK5 inhibitor reference compound on pro-Col1α1 and IL-8 release, providing clinically relevant ex vivo validation in human disease tissue. This compound is particularly suited for respiratory disease models and may inform inhaled delivery strategies.

Kinase Profiling and Selectivity Benchmarking Studies

For laboratories conducting comparative kinase inhibitor profiling or establishing selectivity benchmarks, CH6824025 provides an exceptional reference standard. Evaluated against 451 kinases at 1 µM, it exhibits binding inhibition >99% for only DDR1, DDR2, and LOK [1]. This remarkably clean profile contrasts with promiscuous DDR inhibitors like ALW-II-49-7, which potently inhibits RAF1 and LYN [2]. CH6824025 serves as an ideal positive control for establishing assay windows and as a benchmark for assessing the selectivity of novel DDR inhibitor candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for DDR Inhibitor

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.